molecular formula C20H19NO5 B6639149 (2-Methylquinolin-8-yl) 3,4,5-trimethoxybenzoate

(2-Methylquinolin-8-yl) 3,4,5-trimethoxybenzoate

Cat. No.: B6639149
M. Wt: 353.4 g/mol
InChI Key: GQEXRLFTYMWIOP-UHFFFAOYSA-N
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Description

(2-Methylquinolin-8-yl) 3,4,5-trimethoxybenzoate is an organic compound that combines the structural features of quinoline and benzoate derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, while the trimethoxybenzoate group adds unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-8-yl) 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-methylquinolin-8-ol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is often carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and energy consumption .

Types of Reactions:

    Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of (2-Methylquinolin-8-yl) 3,4,5-trimethoxybenzoate is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

    Quinoline: A basic structure with similar biological activity.

    3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzoate group but lacks the quinoline moiety.

    Methylquinoline derivatives: Compounds with similar quinoline structures but different substituents.

Uniqueness: (2-Methylquinolin-8-yl) 3,4,5-trimethoxybenzoate is unique due to the combination of

Properties

IUPAC Name

(2-methylquinolin-8-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-12-8-9-13-6-5-7-15(18(13)21-12)26-20(22)14-10-16(23-2)19(25-4)17(11-14)24-3/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEXRLFTYMWIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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